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Compound of Interest

Compound Name:
N-(2-methoxyethyl)-N-

methylhydroxylamine

CAS No.: 116797-81-0

Cat. No.: B13620841

Get Quote

Executive Summary & Chemical Identity
N-(2-methoxyethyl)-N-methylhydroxylamine is a functionalized tertiary hydroxylamine

characterized by a dual-reactive core: a nucleophilic nitrogen center capable of O-

functionalization and a methoxyethyl tail that enhances solubility and linker stability.[1] In drug

development, it serves as a critical building block for glycoconjugation, nitrone spin trap

synthesis, and Weinreb amide analogs.[1]
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Parameter Detail

IUPAC Name N-(2-Methoxyethyl)-N-methylhydroxylamine

Molecular Formula C₄H₁₁NO₂

Molecular Weight 105.14 g/mol

Structure Me–N(OH)–CH₂CH₂–OMe

CAS Registry (Parent)
Not widely listed; Analogous to 2580187-94-4

(Des-methyl)

Physical State
Viscous oil (Free base) or Hygroscopic solid

(HCl salt)

Synthetic Context & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities

often dictate the baseline noise in NMR and MS data.[1]

Primary Synthetic Pathway
The most reliable synthesis involves the nucleophilic substitution of N-methylhydroxylamine

with 2-methoxyethyl bromide, or the oxidation of the corresponding tertiary amine.[1]
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Figure 1: Synthetic pathway highlighting the origin of the dialkylated impurity, which appears as

a distinct set of multiplets in the 3.0–3.5 ppm region.[1]
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A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is dominated by the asymmetry introduced by the N-hydroxyl group.

Unlike its amine counterpart, the N-OH group induces significant deshielding on the

-protons.[1]

Solvent Recommendation: D₂O (for HCl salt) or CDCl₃ (for free base).[1] Note that in CDCl₃,

the N-OH proton is often broad or invisible due to exchange.[1]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

N-CH₃ 2.65 – 2.75 Singlet (s) 3H

Deshielded vs.

amine (2.40

ppm) due to N-

OH

electronegativity.

[1]

N-CH₂ 2.85 – 2.95
Triplet (J

6.0 Hz)
2H

-protons;

deshielded by N-

OH.[1]

O-CH₂ 3.55 – 3.65
Triplet (J

6.0 Hz)
2H

Characteristic

ether shift;

largely

unaffected by N-

OH.[1]

O-CH₃ 3.35 Singlet (s) 3H

Standard

methoxy signal.

[1]

N-OH 8.50 – 9.50 Broad (br s) 1H

Highly variable;

disappears with

D₂O shake.[1]
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¹³C NMR Data (100 MHz, CDCl₃)
N-CH₃:

46.0 – 48.0 ppm (Upfield shift relative to N-methoxy).[1]

N-CH₂:

58.0 – 60.0 ppm.[1]

O-CH₂:

70.0 – 71.5 ppm (Ether carbon).[1]

O-CH₃:

58.5 – 59.0 ppm.[1]

Expert Insight: A common diagnostic error is confusing the N-Me signal of the hydroxylamine (

2.7) with the N-Me of the starting amine (

2.4). Always verify complete conversion by monitoring the disappearance of the 2.4

ppm singlet.

B. Mass Spectrometry (MS)
The fragmentation pattern is driven by the cleavage of the weak N-O bond and the stability of

the methoxyethyl chain.

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+ve).[1]
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Ion Type m/z (Calculated) Interpretation

[M+H]⁺ 106.09
Protonated molecular ion.[1]

Base peak in soft ionization.[1]

[M+Na]⁺ 128.07
Sodium adduct (common in

glass/silica contact).[1]

Fragment 1 88.08

[M – OH]⁺: Loss of hydroxyl

radical (characteristic of

hydroxylamines).[1]

Fragment 2 74.06
[M – OMe]⁺: Cleavage of the

terminal methoxy group.[1]

Fragment 3 46.03

[CH₃-N-OH]⁺: Cleavage of the

ethyl chain (McLafferty-like

rearrangement).[1]

C. Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of the N-OH functionality, distinguishing it from the

N-H of the precursor or the N-oxide.

3200 – 3450 cm⁻¹ (Broad): O-H stretching vibration.[1] This band is significantly broader

than a typical alcohol due to hydrogen bonding with the amine nitrogen.[1]

2800 – 2950 cm⁻¹: C-H stretching (Aliphatic).[1][2] The methyl C-H stretch often appears as

a distinct shoulder.[1]

1100 – 1120 cm⁻¹: C-O-C stretching (Ether). Very strong band, confirming the integrity of the

methoxyethyl tail.[1]

900 – 950 cm⁻¹: N-O stretching.[1] A medium intensity band specific to hydroxylamines.[1]

Analytical Protocols
Protocol 1: Sample Preparation for NMR

Objective: Prevent oxidation to the nitrone during acquisition.
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Step 1: Weigh 10 mg of the HCl salt into a clean vial.

Step 2: Add 0.6 mL of D₂O (containing 0.05% TSP as internal standard).

Step 3: If using the free base, use CDCl₃ that has been passed through basic alumina to

remove acidic impurities that catalyze oxidation.[1]

Step 4: Acquire data immediately. Do not heat the sample above 30°C.

Protocol 2: TLC Visualization
Hydroxylamines do not stain well with standard UV.[1]

Stain:Phosphomolybdic Acid (PMA) or Ninhydrin.[1]

Observation: Upon heating, the spot typically turns a distinct blue/green (PMA) or faint pink

(Ninhydrin), differentiating it from the dark brown/purple of the starting amine.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pl.wikipedia.org/wiki/Amlodypina
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_O_Methylhydroxylamine_A_Technical_Guide.pdf
https://www.sigmaaldrich.com/US/en/search/hydroxylamine-hydrochloride?focus=products&page=1&perpage=30&sort=relevance&term=hydroxylamine%20hydrochloride&type=product_name
https://www.benchchem.com/product/b13620841/docs#technical-monograph-spectroscopic-profiling-of-n-2-methoxyethyl-n-methylhydroxylamine-1
https://www.benchchem.com/product/b13620841/docs#technical-monograph-spectroscopic-profiling-of-n-2-methoxyethyl-n-methylhydroxylamine-1
https://www.benchchem.com/product/b13620841/docs#technical-monograph-spectroscopic-profiling-of-n-2-methoxyethyl-n-methylhydroxylamine-1
https://www.benchchem.com/product/b13620841/docs#technical-monograph-spectroscopic-profiling-of-n-2-methoxyethyl-n-methylhydroxylamine-1
https://www.benchchem.com/product/b13620841?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13620841?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13620841?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

